molecular formula C20H22N4O5 B11282740 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11282740
M. Wt: 398.4 g/mol
InChI Key: BZBOMCCNGUBECQ-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with ethyl, methoxy, and methyl groups, and an acetamide moiety attached to a methoxyphenyl group.

Preparation Methods

The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine intermediate, followed by the introduction of the ethyl, methoxy, and methyl groups under specific reaction conditions. The final step involves the attachment of the acetamide moiety to the methoxyphenyl group.

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as catalytic reactions, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes, activation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar compounds to 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to other derivatives.

Some similar compounds include:

  • 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-hydroxyphenyl)acetamide
  • 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-6-8-14(28-3)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,25)

InChI Key

BZBOMCCNGUBECQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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